molecular formula C14H26F2O2 B12547160 2,2-Difluorotetradecanoic acid CAS No. 146402-22-4

2,2-Difluorotetradecanoic acid

Cat. No.: B12547160
CAS No.: 146402-22-4
M. Wt: 264.35 g/mol
InChI Key: LPZNTLTUJAHKQM-UHFFFAOYSA-N
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Description

2,2-Difluorotetradecanoic acid is a fluorinated fatty acid with the molecular formula C14H26F2O2 This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the tetradecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluorotetradecanoic acid typically involves the fluorination of tetradecanoic acid derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorotetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed:

    Oxidation: Formation of 2,2-difluorotetradecanone or this compound derivatives.

    Reduction: Formation of 2,2-difluorotetradecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorotetradecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its effects on biological membranes and enzyme interactions due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-difluorotetradecanoic acid involves its interaction with biological molecules. The presence of fluorine atoms can alter the compound’s lipophilicity and hydrogen bonding capabilities, affecting its interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • 2,2-Difluoroheptacosanoic acid
  • 2,2-Difluorohexadecanoic acid
  • 2,2-Difluorooctadecanoic acid

Comparison: 2,2-Difluorotetradecanoic acid is unique due to its specific chain length and the position of fluorine atoms. Compared to other similar compounds, it may exhibit different physical and chemical properties, such as melting point, boiling point, and reactivity. These differences can influence its suitability for various applications in research and industry.

Properties

CAS No.

146402-22-4

Molecular Formula

C14H26F2O2

Molecular Weight

264.35 g/mol

IUPAC Name

2,2-difluorotetradecanoic acid

InChI

InChI=1S/C14H26F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18)

InChI Key

LPZNTLTUJAHKQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)(F)F

Origin of Product

United States

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